molecular formula C14H25N3O5 B2707745 tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate CAS No. 1803561-57-0

tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate

Cat. No.: B2707745
CAS No.: 1803561-57-0
M. Wt: 315.37
InChI Key: JQAFCMPDTYHAKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “tert-butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate” is 1S/C10H19N3O4/c1-10(2,3)17-9(15)13-4-5-16-6-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

α-Amidoalkylation Applications

Tert-butyl esters and N,N-disubstituted amides of carboxylic acids, along with N-substituted pyrrolidinones and 3-morpholinone, are α-amidoalkylated with N-benzoylbenzylideneamine, demonstrating applications in the synthesis of complex molecules through α-amidoalkylation reactions. This process highlights the compound's role in creating stereochemically interesting molecules, relevant for organic synthesis and medicinal chemistry research (Dobrev, Benin, & Nechev, 1992).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Synthesis

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, leads to fluorinated pyrazole-4-carboxylic acids. This synthesis on a multigram scale shows the compound's utility in developing fluorinated organic compounds, potentially useful in pharmaceuticals and agrochemicals (Iminov et al., 2015).

C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones

The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources demonstrates the compound's relevance in synthesizing quinoxaline-3-carbonyl compounds. This eco-friendly protocol underscores its utility in creating bioactive natural products and synthetic drugs, showcasing a sustainable approach to pharmaceutical synthesis (Xie et al., 2019).

Synthesis and Characterization as Possible Mcl-1 Antagonists

The synthesis and characterization of tert-butyl hydrazinecarboxylate derivatives reveal their potential as Mcl-1 enzyme antagonists. This application is significant in the field of cancer research, where inhibiting the Mcl-1 protein can lead to the development of new therapeutic agents (Bhat et al., 2019).

Preparation of Optically Active 3-Morpholinecarboxylic Acid

The synthesis of optically active 3-morpholinecarboxylic acid and its derivatives by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol showcases the compound's role in creating chiral building blocks for drug development and other applications in asymmetric synthesis (Kogami & Okawa, 1987).

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropanoylamino)carbamoyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O5/c1-9(2)11(18)15-16-12(19)10-8-21-7-6-17(10)13(20)22-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAFCMPDTYHAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)C1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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